molecular formula C16H15N3OS2 B2499296 N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1206999-02-1

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2499296
CAS No.: 1206999-02-1
M. Wt: 329.44
InChI Key: NACZIXFGWPXTJU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has explored the synthesis of compounds with structures similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, focusing on efficient synthetic routes. For instance, employing novel ligands and catalysts in the copper-catalyzed intramolecular cyclization process has been successful for generating N-benzothiazol-2-yl-amides under mild conditions, showcasing the versatility of such compounds in synthetic chemistry (Wang et al., 2008).

Anticancer Activity

The structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is closely related to compounds exhibiting promising anticancer activities. Research on thiadiazole scaffolds and benzamide groups has revealed significant anticancer potentials against various human cancer cell lines, with certain derivatives showing comparable or superior activity to standard drugs like Adriamycin. This highlights the potential of similar compounds in anticancer drug development (Tiwari et al., 2017).

Biological Activity Studies

The study of heterocyclic compounds, including those related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has extended into various biological activities. Compounds synthesized from similar frameworks have been characterized and shown antibacterial and antifungal activities, underscoring the broad spectrum of potential biological applications of these molecules (Patel & Patel, 2015).

Novel Compound Development

The exploration of thiophene and benzothiazole derivatives, akin to the structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has led to the development of new compounds with a variety of applications. Studies have focused on synthesizing new derivatives and evaluating their properties, including fluorescence characteristics and potential as antitumor and antioxidant agents. These efforts highlight the ongoing interest in exploiting the unique properties of such compounds for scientific and therapeutic purposes (Zhang et al., 2017).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(16(8-1-2-9-16)13-7-4-10-21-13)17-11-5-3-6-12-14(11)19-22-18-12/h3-7,10H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZIXFGWPXTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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